molecular formula C12H9Cl2N3O2 B8429066 2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide

2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide

Cat. No. B8429066
M. Wt: 298.12 g/mol
InChI Key: KAAGLWYUHVYQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide is a useful research compound. Its molecular formula is C12H9Cl2N3O2 and its molecular weight is 298.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

2-amino-5-chloro-N-(5-chloropyridin-2-yl)-3-hydroxybenzamide

InChI

InChI=1S/C12H9Cl2N3O2/c13-6-1-2-10(16-5-6)17-12(19)8-3-7(14)4-9(18)11(8)15/h1-5,18H,15H2,(H,16,17,19)

InChI Key

KAAGLWYUHVYQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=C(C(=CC(=C2)Cl)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide (3.06 g) and 1.80 g of N-chlorosuccinimide were dissolved in 60 ml of N,N-dimethylformamide, the solution was stirred at 50° C. for 8 hours and at room temperature for 4 hours and the insoluble matter was filtered off. The solvent was evaporated in vacuo, to the resulting residue was added a 1N aqueous solution of sodium hydroxide and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo and the resulting residue was purified by means of a silica gel column chromatography. Ethanol was added to the crudely purified product and the resulting precipitate was collected by filtration and dried in vacuo to give 767 mg of 2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide. The mother liquor was concentrated, then ethyl acetate-isopropyl ether was added thereto and the resulting precipitate was collected by filtration and dried in vacuo to give more 942 mg of the above-mentioned compound.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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